![molecular formula C12H13NO6 B2836508 Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate CAS No. 142266-35-1](/img/structure/B2836508.png)
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate, also known as MMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound-based probes have been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Mécanisme D'action
The mechanism of action of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is based on its ability to undergo a photoinduced electron transfer (PET) process. This process involves the transfer of an electron from the excited state of this compound to an electron acceptor, resulting in the generation of a fluorescent signal. The PET process of this compound is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of specific biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and is therefore considered safe for use in biological systems. It has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. This compound-based probes have also been used to visualize the distribution of specific biomolecules in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes is their high sensitivity and specificity for detecting specific biomolecules in biological systems. They are also relatively easy to synthesize and can be tailored to specific applications. However, one limitation of this compound-based probes is their limited photostability, which can affect their use in long-term imaging experiments.
Orientations Futures
There are several future directions for research on Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes. One area of focus is the development of more stable and photostable probes for long-term imaging experiments. Another area of research is the optimization of the PET process of this compound to improve its sensitivity and specificity for detecting specific biomolecules. Additionally, this compound-based probes could be used in vivo to study biological processes in living organisms, which would provide valuable insights into the functioning of biological systems.
Méthodes De Synthèse
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate can be synthesized through a multi-step process, starting with the reaction of 3-nitrophenol and 2-bromo-1-(methoxymethoxy)ethene in the presence of a base. This is followed by the reaction of the resulting intermediate with methyl acrylate, which yields this compound as the final product.
Propriétés
IUPAC Name |
methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-8-19-11-5-3-9(4-6-12(14)18-2)7-10(11)13(15)16/h3-7H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLPUXAXKAAKS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


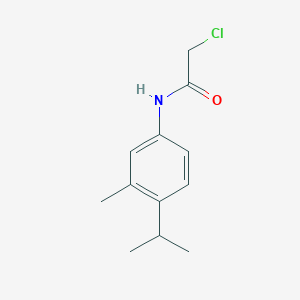

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)

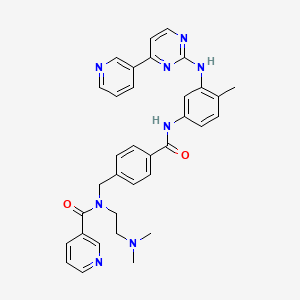
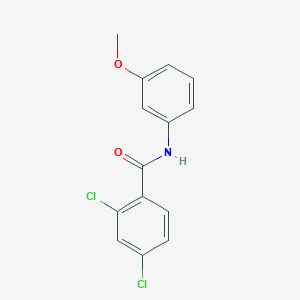
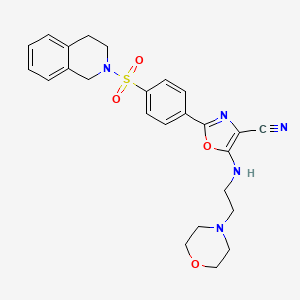
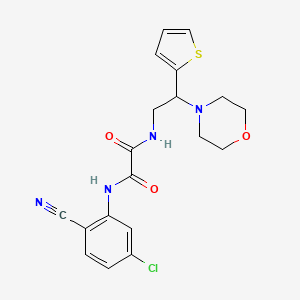
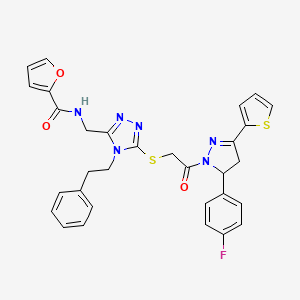
![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)
